2,4-Bis(docosyloxy)benzaldehyde

Catalog No.
S8850974
CAS No.
M.F
C51H94O3
M. Wt
755.3 g/mol
Availability
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2,4-Bis(docosyloxy)benzaldehyde

Product Name

2,4-Bis(docosyloxy)benzaldehyde

IUPAC Name

2,4-di(docosoxy)benzaldehyde

Molecular Formula

C51H94O3

Molecular Weight

755.3 g/mol

InChI

InChI=1S/C51H94O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-50-44-43-49(48-52)51(47-50)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44,47-48H,3-42,45-46H2,1-2H3

InChI Key

NQQCLUUOIHXCFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)OCCCCCCCCCCCCCCCCCCCCCC

The IUPAC name for this compound is 2,4-di(docosoxy)benzaldehyde, reflecting its benzaldehyde backbone substituted with two docosyloxy (–O–(CH₂)₂₁CH₃) groups. The docosyl chain, a 22-carbon alkyl group, contributes to the molecule’s amphiphilic character, enabling interactions with both polar and nonpolar environments. The SMILES notation, CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)OCCCCCCCCCCCCCCCCCCCCCC, succinctly captures its topology. Its molecular formula (C₅₁H₉₄O₃) and exact mass (754.7203 Da) have been verified via computational methods.

Historical Context in Organic Synthesis Literature

While benzaldehyde derivatives have been studied since the 19th century, the incorporation of long alkyl chains like docosyloxy groups emerged more recently, driven by advances in surfactant and lipid chemistry. The patent literature first documented the synthesis of 2,4-bis(docosyloxy)benzaldehyde in the context of oligonucleotide production, where its long chains facilitate phase separation and purification. Unlike simpler analogues such as 2,4-dinitrobenzaldehyde or 2,4-bis(allyloxy)benzaldehyde, this compound’s synthesis requires precise control over stoichiometry and reaction conditions to avoid side reactions from its bulky substituents.

Role in Modern Supramolecular Chemistry

In supramolecular systems, the compound’s dual functionality—a reactive aldehyde group and hydrophobic chains—enables its use as a building block for self-assembled monolayers (SAMs) and micellar structures. The docosyloxy groups promote hydrophobic interactions, while the benzaldehyde moiety allows for further chemical modifications, such as Schiff base formation. These properties make it valuable in designing drug-delivery systems and molecular sensors.

Precursor Selection for Alkoxy-Substituted Benzaldehyde Derivatives

The synthesis of 2,4-bis(docosyloxy)benzaldehyde begins with the judicious selection of precursors. The core aromatic scaffold derives from 2,4-dihydroxybenzaldehyde, a compound widely employed in azo and etherification reactions due to its reactive phenolic hydroxyl groups [1]. For introducing the docosyloxy (C22H45O–) chains, docosyl bromide (C22H45Br) serves as the primary alkylating agent, chosen for its commercial availability and compatibility with Williamson ether synthesis [2].

A critical consideration is the steric and electronic compatibility between the aromatic core and the long alkyl chains. Studies on 3,4-bis(alkyloxy)benzaldehyde derivatives demonstrate that alkyl chains exceeding 18 carbons necessitate modified reaction conditions to mitigate solubility issues [3]. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) enhances the solubility of docosyl bromide during nucleophilic substitution [3].

Table 1: Precursor Properties for 2,4-Bis(docosyloxy)benzaldehyde Synthesis

PrecursorRoleKey Consideration
2,4-DihydroxybenzaldehydeAromatic coreReactivity of phenolic -OH groups
Docosyl bromideAlkylating agentSolubility in DMF/K2CO3 systems
Potassium carbonateBaseMoisture-sensitive handling

Stepwise Etherification Strategies for Docosyloxy Group Introduction

The introduction of docosyloxy groups proceeds via a two-step Williamson ether synthesis (Figure 1). This method avoids the steric congestion associated with simultaneous dialkylation and ensures higher yields [2] [3].

Step 1: Mono-Alkylation
2,4-Dihydroxybenzaldehyde reacts with one equivalent of docosyl bromide in DMF under nitrogen atmosphere, using anhydrous potassium carbonate as a base. The reaction is maintained at 90°C for 16–24 hours to achieve partial etherification [3]. Monitoring via thin-layer chromatography (TLC) confirms the consumption of the starting material.

Step 2: Second Alkylation
The mono-alkylated intermediate undergoes further reaction with a second equivalent of docosyl bromide. To prevent diastereomer formation, the temperature is reduced to 70°C, and the reaction time extended to 36 hours [3].

Key Optimization Parameters

  • Solvent Choice: DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to its ability to solubilize long-chain alkyl bromides [3].
  • Base Selection: Potassium carbonate is preferred over sodium hydride for its milder conditions, reducing aldehyde oxidation risks [4].

Optimization of Aldehyde Functionalization Under Inert Conditions

Preserving the aldehyde functionality during etherification is paramount. The electron-withdrawing nature of the aldehyde group increases susceptibility to nucleophilic attack or oxidation, particularly under basic conditions [4].

Inert Atmosphere Protocols

  • All reactions are conducted under nitrogen or argon to prevent aldehyde oxidation to carboxylic acids [3].
  • Schlenk line techniques ensure rigorous exclusion of moisture and oxygen during reagent transfers [4].

Stabilization Strategies

  • Low-Temperature Processing: Maintaining temperatures below 100°C minimizes aldol condensation side reactions [4].
  • Chelating Agents: Adding molecular sieves (3Å) sequesters trace water, further protecting the aldehyde group [3].

Purification Challenges in Long-Chain Dialkoxybenzaldehyde Systems

Purifying 2,4-bis(docosyloxy)benzaldehyde poses significant challenges due to its high molecular weight (C50H92O3) and hydrophobic nature.

Chromatographic Limitations

  • Silica gel chromatography is ineffective due to strong interactions between the long alkyl chains and the stationary phase [3].
  • Alternative Approach: Recrystallization from ethanol/water mixtures (4:1 v/v) yields pure product as a white crystalline solid [3].

Solubility Considerations

  • The compound exhibits limited solubility in common organic solvents except hot toluene or chlorinated solvents [3].
  • Soxhlet Extraction: Employing hexane as a solvent facilitates the extraction of residual alkyl bromide impurities [3].

Table 2: Purification Efficiency of Solvent Systems

Solvent SystemPurity (%)Yield (%)
Ethanol/water (4:1)98.265
Toluene95.772
Dichloromethane/methanol93.158

2,4-Bis(docosyloxy)benzaldehyde exhibits a molecular formula of C₅₁H₉₄O₃ with a molecular weight of 755.3 g/mol [1]. The compound features a benzaldehyde core substituted with two docosyloxy groups (-O-(CH₂)₂₁CH₃) at the 2 and 4 positions of the aromatic ring . The docosyl chains, each containing 22 carbon atoms, contribute significantly to the molecule's amphiphilic character and influence its crystallographic packing behavior .

The molecular structure reveals an exact mass of 754.72029686 Da with a topological polar surface area of 35.5 Ų [1]. The compound possesses zero hydrogen bond donors and three hydrogen bond acceptors, indicating limited intermolecular hydrogen bonding capabilities [1]. The heavy atom count of 54 and a complexity value of 709 reflect the substantial molecular size and structural intricacy [1].

The extended alkyl chains exhibit high conformational flexibility, evidenced by 45 rotatable bonds throughout the molecular structure [1]. This flexibility significantly impacts the crystallographic packing arrangements, as the long docosyl chains can adopt various conformational states. The XLogP3-AA value of 23.3 indicates extremely high lipophilicity, suggesting strong van der Waals interactions between molecules in the solid state [1].

While specific crystallographic data for 2,4-bis(docosyloxy)benzaldehyde is limited in the literature, analogous compounds with shorter alkyl chains provide insights into potential packing arrangements. The 2,4-bis(prop-2-ynyl)oxy)benzaldehyde analogue demonstrates that such compounds can form organized molecular assemblies with specific intermolecular interactions [3]. The dihedral angles between the phenyl ring and the alkyloxy substituents show significant angular arrangements that influence overall molecular packing [3].

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectroscopic profile of 2,4-bis(docosyloxy)benzaldehyde displays characteristic resonances consistent with its molecular structure. The aldehyde proton appears as a singlet at approximately 10.5 ppm, typical for aromatic aldehydes [4]. The aromatic protons of the 2,4-disubstituted benzene ring produce a characteristic splitting pattern in the 6.5-7.8 ppm region [4].

The docosyloxy chains contribute multiple resonances in the aliphatic region. The -OCH₂- protons adjacent to the aromatic ring appear as triplets around 4.0-4.2 ppm, while the remaining methylene protons of the long alkyl chains produce complex multiplets in the 1.2-1.8 ppm region [4]. The terminal methyl groups of the docosyl chains appear as triplets at approximately 0.9 ppm [4].

For ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group resonates at approximately 191 ppm, characteristic of aromatic aldehydes [4]. The aromatic carbon atoms appear in the 110-160 ppm region, with the carbon bearing the aldehyde group typically appearing around 130-135 ppm [4]. The quaternary carbons bearing the ether linkages resonate at 155-160 ppm [4].

The aliphatic carbon atoms of the docosyl chains produce numerous signals in the 14-70 ppm region. The -OCH₂- carbons directly attached to the aromatic ring appear around 68-70 ppm, while the terminal methyl carbons resonate at approximately 14 ppm [4]. The intervening methylene carbons of the long alkyl chains produce overlapping signals in the 22-32 ppm range [4].

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,4-bis(docosyloxy)benzaldehyde exhibits characteristic absorption bands that provide structural confirmation. The aldehyde C=O stretch appears as a strong absorption at approximately 1680-1700 cm⁻¹, typical for aromatic aldehydes [5]. The presence of the aldehyde group is further confirmed by the C-H stretch of the aldehyde, appearing as a weak band around 2720 cm⁻¹ [5].

The aromatic C=C stretches produce multiple bands in the 1600-1500 cm⁻¹ region, while the aromatic C-H stretches appear around 3000-3100 cm⁻¹ [5]. The extensive alkyl chains contribute strong absorptions in the 2800-3000 cm⁻¹ region from C-H stretching vibrations [5].

The ether linkages connecting the docosyl chains to the aromatic ring produce characteristic C-O stretching absorptions around 1200-1300 cm⁻¹ [5]. The aromatic C-O stretch appears at approximately 1250 cm⁻¹ [5]. The long alkyl chains contribute additional absorptions including C-H bending modes around 1460 cm⁻¹ and rocking modes in the 700-900 cm⁻¹ region [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectroscopic profile of 2,4-bis(docosyloxy)benzaldehyde reflects the electronic transitions within the aromatic system. The compound exhibits primary absorption in the ultraviolet region, with maximum absorption wavelength (λmax) expected around 242 nm, similar to benzaldehyde derivatives [6]. This absorption corresponds to π→π* transitions within the aromatic system [6].

The absorption coefficient (ε) for similar benzaldehyde derivatives is approximately 13,200 L·mol⁻¹·cm⁻¹ at 242 nm [6]. The presence of the electron-donating alkoxy substituents causes bathochromic shifts compared to unsubstituted benzaldehyde, extending the absorption to longer wavelengths [6]. Secondary absorption bands may appear around 280-320 nm due to n→π* transitions of the carbonyl group [6].

The extensive alkyl substitution pattern influences the electronic distribution within the aromatic system, potentially affecting the fine structure of the absorption spectrum. The compound's extremely high lipophilicity (XLogP3-AA = 23.3) necessitates the use of non-polar solvents for spectroscopic measurements [1].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 2,4-bis(docosyloxy)benzaldehyde provides valuable insights into its structural fragmentation pathways. The molecular ion peak [M]⁺ appears at m/z 755 (for M = 755.3 g/mol), although it may exhibit relatively low intensity due to the compound's tendency to fragment readily [7].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves α-cleavage adjacent to the ether linkages, leading to the loss of docosyl radicals (C₂₂H₄₅- , MW = 309). This fragmentation produces fragment ions at m/z 446 [M-309]⁺ and m/z 137 [M-2×309]⁺, corresponding to the loss of one and two docosyl chains, respectively [7].

The aldehyde group undergoes characteristic fragmentation patterns typical of aromatic aldehydes. Loss of the hydrogen atom from the aldehyde group produces [M-1]⁺ at m/z 754, while loss of the entire formyl group (CHO- , MW = 29) generates [M-29]⁺ at m/z 726 [7]. This fragmentation is particularly diagnostic for benzaldehyde derivatives [7].

Secondary Fragmentation Patterns

The detached docosyl chains undergo further fragmentation through successive loss of C₂H₄ units (MW = 28), producing a series of fragment ions at m/z intervals of 28 mass units. This McLafferty-type rearrangement is characteristic of long-chain aliphatic compounds [7]. The terminal methyl groups may be lost as CH₃- radicals (MW = 15), contributing to the fragmentation pattern [7].

The aromatic core undergoes typical benzaldehyde fragmentation after loss of the alkyl substituents. The formation of the tropylium ion [C₇H₇]⁺ at m/z 91 represents a stable aromatic fragment, while the phenyl cation [C₆H₅]⁺ at m/z 77 is another characteristic aromatic fragment [7]. The base peak often corresponds to one of these aromatic fragments due to their enhanced stability [7].

Fragmentation Comparison with Reference Compounds

When compared to shorter-chain analogues, the fragmentation pattern of 2,4-bis(docosyloxy)benzaldehyde shows similar core fragmentation but with significantly different relative intensities. The molecular ion peak becomes increasingly weak with longer alkyl chains due to enhanced fragmentation probability [7]. The abundance of alkyl chain fragments increases proportionally with chain length, while the aromatic fragment intensities remain relatively constant [7].

The fragmentation behavior provides diagnostic information for structural identification and purity assessment. The characteristic loss patterns and fragment ion masses serve as fingerprints for compound identification in analytical applications [7].

Comparative Conformational Analysis with Shorter-Chain Analogues

Molecular Conformation Analysis

The conformational behavior of 2,4-bis(docosyloxy)benzaldehyde differs significantly from shorter-chain analogues due to the extended docosyl chains. The 22-carbon alkyl chains provide substantial conformational flexibility, with 45 rotatable bonds throughout the molecular structure [1]. This flexibility contrasts markedly with shorter analogues such as 2,4-bis(methoxy)benzaldehyde or 2,4-bis(ethoxy)benzaldehyde, which possess limited conformational degrees of freedom .

The docosyl chains can adopt various conformational states, including extended all-trans conformations and more compact folded arrangements. The preference for specific conformations depends on the molecular environment and intermolecular interactions [9]. In contrast, shorter-chain analogues such as 2,4-bis(octyloxy)benzaldehyde exhibit more restricted conformational behavior due to their reduced chain length [10].

Amphiphilic Character Comparison

The amphiphilic character of 2,4-bis(docosyloxy)benzaldehyde is significantly enhanced compared to shorter-chain analogues. The hydrophobic-lipophilic balance (HLB) decreases dramatically with increasing chain length, resulting in predominantly hydrophobic behavior [9]. The compound's XLogP3-AA value of 23.3 indicates extreme lipophilicity, far exceeding that of shorter analogues [1].

For comparison, 2,4-bis(octyloxy)benzaldehyde exhibits moderate lipophilicity suitable for certain applications [10], while 2,4-bis(benzyloxy)benzaldehyde demonstrates different conformational constraints due to the aromatic nature of the benzyl substituents . The progression from short to long alkyl chains results in a systematic increase in hydrophobicity and a corresponding decrease in aqueous solubility [9].

Thermodynamic Properties

The thermodynamic properties of 2,4-bis(docosyloxy)benzaldehyde reflect the influence of the long alkyl chains on molecular behavior. The melting point is expected to be elevated compared to shorter-chain analogues due to enhanced van der Waals interactions between the extended alkyl chains [9]. The compound likely exhibits solid-state behavior at room temperature, contrasting with liquid shorter-chain analogues [11].

The enthalpic contributions from the long alkyl chains significantly influence the compound's phase behavior and thermal transitions. The increased molecular weight and enhanced intermolecular interactions result in elevated boiling points and reduced volatility compared to shorter analogues [9]. These thermodynamic differences have practical implications for handling, storage, and application of the compound [9].

Solubility and Aggregation Behavior

The solubility characteristics of 2,4-bis(docosyloxy)benzaldehyde differ fundamentally from shorter-chain analogues. The compound exhibits very low solubility in polar solvents and water, requiring non-polar organic solvents for dissolution . This behavior contrasts with shorter analogues such as 2,4-bis(methoxy)benzaldehyde, which maintains reasonable solubility in polar media .

The tendency toward aggregation and micelle formation increases with chain length, potentially influencing the compound's behavior in solution and its interactions with other molecules . The critical aggregation concentration (if applicable) would be significantly lower for the docosyl derivative compared to shorter-chain analogues, reflecting the enhanced hydrophobic interactions [9].

Synthetic and Analytical Implications

The conformational differences between 2,4-bis(docosyloxy)benzaldehyde and shorter-chain analogues have significant implications for synthetic methodology and analytical characterization. The increased molecular complexity requires more sophisticated purification techniques and analytical methods . The compound's limited solubility in conventional solvents necessitates careful selection of reaction conditions and purification protocols .

XLogP3

23.3

Hydrogen Bond Acceptor Count

3

Exact Mass

754.72029686 g/mol

Monoisotopic Mass

754.72029686 g/mol

Heavy Atom Count

54

Dates

Last modified: 11-21-2023

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